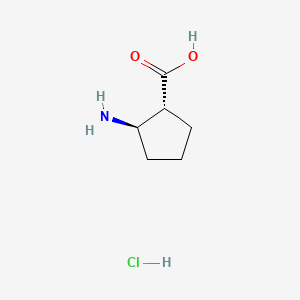

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Descripción

BenchChem offers high-quality (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1R,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679940 | |

| Record name | (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158414-44-9 | |

| Record name | (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Purification of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The document details established synthetic routes, experimental protocols, and purification strategies, presenting quantitative data in a clear, tabular format for easy comparison.

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a conformationally constrained β-amino acid. Its incorporation into peptides can induce stable secondary structures, making it a crucial component in the design of peptidomimetics and other therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic applications. This guide will focus on the practical aspects of its preparation, drawing from established literature to provide detailed and actionable protocols.

Synthetic Strategies

Several synthetic strategies have been successfully employed for the preparation of enantiomerically pure 2-aminocyclopentanecarboxylic acid stereoisomers. The primary approaches include:

-

Enzymatic Resolution: This method often utilizes the enzymatic hydrolysis of a racemic bicyclic β-lactam precursor to selectively obtain the desired enantiomer.

-

Crystallization-Based Resolution: This technique involves the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

-

Asymmetric Synthesis: This approach directly produces the desired enantiomer through stereoselective reactions, such as conjugate addition or reductive amination using a chiral auxiliary.

This guide will focus on a scalable synthesis adapted from the reductive amination strategy, which has been shown to be effective for producing the trans-stereoisomers.

Experimental Protocols

This section provides a detailed methodology for the synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride, primarily based on the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

Synthesis of Ethyl (1R,2R)-2-[((R)-1-Phenylethyl)amino]cyclopentanecarboxylate

The initial step involves the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate using (R)-α-phenylethylamine.

Protocol:

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene.

-

Add isobutyric acid (1.1 eq) and (R)-α-phenylethylamine (1.08 eq).

-

Heat the mixture at 70°C for 2 hours.

-

Increase the temperature to allow for the azeotropic removal of water with toluene.

-

After cooling, the crude product is typically used in the next step without further purification. For analytical purposes, a small sample can be purified by chromatography.

Hydrogenolysis and Deprotection

The chiral auxiliary is removed via hydrogenolysis, yielding the ethyl ester of the target amino acid.

Protocol:

-

Dissolve the crude ethyl (1R,2R)-2-[((R)-1-phenylethyl)amino]cyclopentanecarboxylate in methanol.

-

Add 10% Palladium on activated carbon (10% w/w).

-

Place the reaction mixture under a hydrogen atmosphere (1.05 atm).

-

Stir the mixture vigorously at 45°C for 5-6 hours, or until hydrogen consumption ceases and TLC indicates the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (1R,2R)-2-aminocyclopentanecarboxylate.

Hydrolysis and Hydrochloride Salt Formation

The final steps involve the hydrolysis of the ethyl ester and the formation of the hydrochloride salt.

Protocol:

-

Dissolve the crude ethyl (1R,2R)-2-aminocyclopentanecarboxylate in 10% aqueous hydrochloric acid.

-

Heat the solution at 70°C for 4 hours, then at 60°C for 12 hours.

-

Evaporate the mixture to dryness under reduced pressure.

-

To the solid residue, add a fresh portion of 10% aqueous hydrochloric acid and repeat the evaporation to ensure complete hydrolysis and salt formation.

-

The resulting solid is the crude (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride.

Purification

Purification of the final product is crucial to obtain the high-purity material required for pharmaceutical applications.

Recrystallization

Protocol:

-

Wash the crude solid residue of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride with ice-cooled acetone to remove residual impurities.[1]

-

For further purification, recrystallization can be performed. While specific solvents for this particular hydrochloride salt are not extensively detailed in the literature, a common approach for amino acid hydrochlorides is to use a polar protic solvent or a mixture. Ethanol/water or methanol/ether solvent systems are often effective.

-

Dissolve the crude salt in a minimal amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of 2-aminocyclopentanecarboxylic acid stereoisomers.

| Compound | Stereoisomer | Yield (%) | Melting Point (°C) | Optical Rotation [α]D (c, solvent) | Reference |

| Fmoc-protected 2-aminocyclopentanecarboxylic acid | (1S,2S) | 86 | 160–172 | +36 (1.0, MeOH) | [1][2] |

| Fmoc-protected 2-aminocyclopentanecarboxylic acid | (1R,2S) | 85 | 134–137 | -31 (1.0, CHCl3) | [1][2] |

| (1S,2S)-2-aminocyclopentanecarboxylic acid salt form | (1S,2S) | N/A | N/A | N/A | [1][2] |

| (1R,2S)-2-aminocyclopentanecarboxylic acid salt form | (1R,2S) | N/A | N/A | N/A | [1][2] |

Note: "N/A" indicates that the data was not available in the cited sources for the specific salt form.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride.

Caption: Synthetic workflow for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride.

Caption: Purification workflow for the target compound.

References

Spectroscopic Profile of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride, a conformationally constrained β-amino acid of significant interest in peptide chemistry and drug development. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid (trans-ACPC) is a valuable building block in the synthesis of peptide foldamers, which are oligomers with a strong propensity to adopt specific secondary structures. The defined stereochemistry and cyclic nature of trans-ACPC impart conformational rigidity to peptide backbones, enabling the design of novel therapeutics with enhanced stability and bioactivity. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in research and pharmaceutical applications. This guide summarizes the key spectroscopic data for the hydrochloride salt of the (1R,2R)-enantiomer.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride. The NMR data is based on the reported data for its enantiomer, (1S,2S)-2-aminocyclopentanecarboxylic acid, as literature suggests their spectroscopic characteristics are identical.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.88 | q | 7.4 | CH-NH₃⁺ |

| 2.90–2.97 | m | - | CH-COOH |

| 2.13–2.23 | m | - | CH₂ (cyclopentyl) |

| 1.66–1.91 | m | - | CH₂CH₂ (cyclopentyl) |

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 177.1 | COOH |

| 53.9 | CH-NH₃⁺ |

| 48.2 | CH-COOH |

| 30.4 | CH₂ (cyclopentyl) |

| 28.6 | CH₂ (cyclopentyl) |

| 22.7 | CH₂ (cyclopentyl) |

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of an amino acid hydrochloride is characterized by specific absorption bands corresponding to the amine salt, the carboxylic acid, and the alkyl framework.

Table 3: Predicted Infrared (IR) Absorption Bands for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3000-2500 | O-H | Broad absorption due to the carboxylic acid hydroxyl group involved in hydrogen bonding. |

| ~3100-2800 | N-H | Stretching vibrations of the ammonium group (NH₃⁺). |

| ~2950-2850 | C-H | Stretching vibrations of the cyclopentyl ring. |

| ~1730-1700 | C=O | Stretching vibration of the carboxylic acid carbonyl group. |

| ~1600-1500 | N-H | Bending vibrations of the ammonium group (NH₃⁺). |

| ~1400-1300 | C-O / O-H | Bending vibrations of the carboxylic acid group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 130.0868 | 130.0865 |

Data for the free amino acid, inferred from its enantiomer.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR experiments were performed on a Jeol spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C or a Bruker Avance spectrometer operating at 600.58 MHz for ¹H and 151.03 for ¹³C.[1]

-

Sample Preparation : The sample of the amino acid hydrochloride is dissolved in deuterium oxide (D₂O).

-

Data Acquisition :

-

¹H NMR : Spectra are recorded at a field strength of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (HDO at 4.79 ppm).

-

¹³C NMR : Spectra are recorded at a field strength of 100 MHz with proton decoupling. Chemical shifts are reported in ppm.

-

-

Data Processing : The acquired data is processed using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : The solid sample of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : High-resolution mass spectra were recorded on a WATERS LCT Premier XE System with electrospray ionization (ESI) and a time-of-flight (TOF) detector.[1]

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and introduced into the mass spectrometer via direct infusion or after liquid chromatography.

-

Data Acquisition : The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Processing : The acquired data is processed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride. The presented NMR, IR, and MS data, along with detailed experimental protocols, are essential for the unambiguous identification and quality control of this important chiral building block. The information herein is intended to support researchers and scientists in their efforts to design and synthesize novel peptide-based therapeutics and other advanced materials.

References

An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride. This conformationally constrained amino acid is a valuable building block in medicinal chemistry and peptide design.

Core Properties and Data

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is a synthetic, non-proteinogenic amino acid derivative. Its rigid cyclopentane backbone makes it a crucial component for inducing specific secondary structures in peptides.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 158414-44-9 | [1] |

| Synonyms | (1R,2R)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | [1] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in water | [2] |

| Melting Point | 162-166 °C (for (1S,2R) isomer) | [2] |

| Optical Rotation | [α]D²⁵ = -40 ± 2º (c=1 in MeOH) (for Boc-protected form) | [1] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement | Source |

| Causes skin irritation (H315) | Wear protective gloves/protective clothing/eye protection/face protection (P280). | [3][4] |

| Causes serious eye irritation (H319) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). | [3][4] |

| May cause respiratory irritation (H335) | Avoid breathing dust (P261). | [3][4] |

Synthesis and Experimental Protocols

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing access to this valuable building block for research and development.[5][6]

Experimental Protocol: Scalable Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride [5][6]

This protocol is adapted from a published scalable synthesis for all stereoisomers. The synthesis of the (1R,2R) isomer is achieved by using (R)-α-phenylethylamine as the chiral auxiliary.

Step 1: Reductive Amination

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

-

Add isobutyric acid (1.1 equivalents) and (R)-α-phenylethylamine (1.08 equivalents).

-

Heat the mixture to 70°C for 2 hours.

-

Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.

-

The resulting crude enamine is then reduced with a suitable reducing agent like NaBH₄ in isobutyric acid.

Step 2: Diastereoselective Crystallization

-

The crude mixture of diastereomeric amino esters is treated with a resolving agent, such as (2R,3R)-2,3-dibenzoyl-l-(−)-tartaric acid, in a solvent like acetonitrile to selectively crystallize the desired diastereomer.

Step 3: Liberation of the Free Amine

-

The purified diastereomeric salt is treated with a base (e.g., an aqueous solution of KHCO₃ and K₂CO₃) and extracted with an organic solvent (e.g., diethyl ether) to yield the free amino ester.[5]

Step 4: Hydrolysis to the Hydrochloride Salt

-

The purified amino ester is dissolved in 10% hydrochloric acid.

-

The solution is heated in an oil bath (e.g., at 60-70°C) for several hours (e.g., 12 hours) to hydrolyze the ester.[5][6]

-

The solvent is removed in a vacuum to yield the crude hydrochloride salt.

-

The solid residue is washed with a solvent in which the product is poorly soluble, such as ice-cooled acetone, and dried to afford pure (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride.[5][6]

Analytical Characterization:

The final product and intermediates are typically characterized by:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[5]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[5]

-

HPLC: Chiral HPLC is often used to determine the enantiomeric purity of the final product.

Applications in Research and Drug Development

The constrained cyclic structure of (1R,2R)-2-Aminocyclopentanecarboxylic Acid is of high interest in medicinal chemistry for its ability to create peptides with well-defined three-dimensional structures.[5]

-

Peptide Foldamers and Peptidomimetics: Incorporation of this amino acid into a peptide sequence restricts the conformational flexibility of the peptide backbone.[7] This can stabilize specific secondary structures, such as helices or turns, which is a key strategy in designing "foldamers"—oligomers that adopt predictable, folded conformations.[8] Such constrained peptides can mimic the bioactive conformations of natural peptides or protein secondary structures.[9][10]

-

Enhanced Stability and Bioactivity: By pre-organizing a peptide into its active conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher binding affinity and potency.[10] Furthermore, the non-natural structure can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[11]

-

Inhibitors of Protein-Protein Interactions (PPIs): Many critical biological processes are mediated by PPIs, which often involve large and relatively flat interfaces, making them challenging targets for traditional small molecules.[10] Constrained peptides incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid can be designed to mimic key interaction motifs (like α-helices) and act as potent and specific inhibitors of these interactions, which is a promising strategy in areas like oncology.[10][11]

-

Drug Delivery and Bioconjugation: This amino acid can be used in bioconjugation techniques to link peptides to other molecules, such as imaging agents or drug delivery systems.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. phytotechlab.com [phytotechlab.com]

- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proteins [www2.chemistry.msu.edu]

- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 11. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Chemical and physical properties of (1R,2R)-2-aminocyclopentanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a cyclic β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and foldamers. Its constrained cyclopentane ring structure imparts unique conformational properties to peptides, influencing their secondary structure and biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,2R)-2-aminocyclopentanecarboxylic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating biological signaling pathways.

Chemical and Physical Properties

(1R,2R)-2-Aminocyclopentanecarboxylic acid, with the IUPAC name trans-(1R,2R)-2-aminocyclopentane-1-carboxylic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 134–137 °C (for the Fmoc-protected (1R,2S)-isomer) | [3][4] |

| Solubility | Highly soluble in water; sparingly soluble in non-polar solvents like hexane and toluene.[2][5] | [2][5] |

| pKa | 2.38±0.20 (Predicted) | [2] |

Spectroscopic Data

The structural characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR spectra of the unprotected amino acid are typically recorded in deuterium oxide (D₂O). The characteristic signals are:

-

δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂)

-

δ 2.90–2.97 (m, 1H; CHCO₂H)

-

δ 2.13–2.23 (m, 2H; CH₂)

-

δ 1.66–1.91 (m, 4H; CH₂CH₂) [4]

¹³C NMR Spectroscopy

Carbon-13 NMR spectra in D₂O show the following key resonances:

-

δ 177.1 (C=O)

-

δ 53.9 (CHNH₂)

-

δ 48.2 (CHCO₂H)

-

δ 30.4 (CH₂)

-

δ 28.6 (CH₂)

-

δ 22.7 (CH₂) [4]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is 130.0868, with experimental values found to be in close agreement (e.g., 130.0865).[3][4]

Experimental Protocols

Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing a reliable method for obtaining the desired (1R,2R) isomer.[3][4] The general workflow is outlined below.

A generalized workflow for the synthesis of (1R,2R)-2-aminocyclopentanecarboxylic acid.

Detailed Methodologies:

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (R)-α-phenylethylamine in the presence of a reducing agent to form a diastereomeric mixture of the corresponding amino esters.[4]

-

Diastereoselective Crystallization: The desired diastereomer is selectively crystallized from the mixture using a chiral resolving agent such as (-)-dibenzoyl-L-tartaric acid.[3]

-

Purification: The separated diastereomer is further purified by recrystallization.

-

Deprotection: The phenylethyl protecting group is removed via hydrogenolysis, followed by hydrolysis of the ester to yield the final (1R,2R)-2-aminocyclopentanecarboxylic acid.[4]

Spectroscopic Analysis Protocols

The following are generalized protocols for the spectroscopic characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid.

General analytical workflow for the characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of deuterium oxide (D₂O).[6] If necessary, adjust the pD to ensure solubility and consistent chemical shifts.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).[4]

-

Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.[1]

-

Referencing: Chemical shifts are referenced to an internal or external standard.

FT-IR Spectroscopy:

-

Sample Preparation: The KBr pellet method is common for solid amino acids. Mix 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.[7][8] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid.[7]

-

Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

-

Sample Preparation: Dissolve the sample in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile.

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode to generate protonated molecules [M+H]⁺.[9]

-

Analysis: A high-resolution mass analyzer (e.g., time-of-flight, TOF) is used to accurately determine the mass-to-charge ratio.[3]

Biological Significance and Signaling Pathways

(1R,2R)-2-Aminocyclopentanecarboxylic acid is primarily utilized as a conformational constraint in the design of peptidomimetics.[10] The incorporation of this cyclic β-amino acid can induce stable secondary structures, such as helices and turns, in peptides that would otherwise be flexible.[11] This can lead to enhanced biological activity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties.[10]

While specific signaling pathways directly modulated by peptides containing (1R,2R)-2-aminocyclopentanecarboxylic acid are not extensively detailed in the current literature, the broader class of peptidomimetics containing cyclic β-amino acids is known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs). The constrained conformation of these peptides can mimic the bioactive conformation of endogenous peptide ligands, allowing them to act as agonists or antagonists at these receptors.[12][13]

The interaction of a peptidomimetic with a GPCR can initiate or block a cascade of intracellular signaling events. A generalized representation of such a pathway is depicted below.

A generalized GPCR signaling pathway potentially modulated by peptides containing (1R,2R)-2-aminocyclopentanecarboxylic acid.

Further research, including receptor binding assays and cell-based signaling studies, is necessary to elucidate the specific intracellular pathways modulated by peptides incorporating (1R,2R)-2-aminocyclopentanecarboxylic acid.

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a key building block for the development of structurally defined and biologically active peptides. Its well-defined stereochemistry and conformational rigidity offer a powerful tool for designing novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound. Future investigations into the specific biological targets and signaling pathways affected by peptides containing this moiety will undoubtedly expand its applications in medicine and biotechnology.

References

- 1. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bif.wisc.edu [bif.wisc.edu]

- 12. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

(1R,2R)-2-Aminocyclopentanecarboxylic Acid: A Versatile Scaffold for Peptidomimetic Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

(1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) has emerged as a crucial building block in the field of peptidomimetics, offering a unique combination of conformational rigidity and synthetic accessibility. This non-proteinogenic β-amino acid, with its distinct stereochemistry, provides a powerful tool for constructing novel peptide analogs with enhanced stability, predictable secondary structures, and tailored biological activities. This guide delves into the synthesis, conformational properties, and applications of (1R,2R)-ACPC in the design of innovative peptidomimetics, providing researchers and drug development professionals with a comprehensive resource to leverage this versatile scaffold.

Introduction to Peptidomimetics and the Role of ACPC

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as increased resistance to enzymatic degradation and improved oral bioavailability. The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design, as it helps to pre-organize the peptide backbone into a specific secondary structure, thereby enhancing receptor binding affinity and specificity.

(1R,2R)-2-Aminocyclopentanecarboxylic acid, a cyclic β-amino acid, is an exemplary building block for this purpose. Its cyclopentane ring restricts the torsional angles of the peptide backbone, leading to the formation of well-defined secondary structures, most notably the 12-helix.[1][2] This predictable conformational behavior makes (1R,2R)-ACPC an attractive substitute for natural amino acids, such as proline, in the design of peptidomimetics targeting a range of biological systems.[3][4]

Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

A scalable and efficient synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, making this class of building blocks readily accessible for research and development.[5][6][7][8] The most common approach involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

A general workflow for the synthesis of Fmoc-protected (1R,2R)-ACPC is depicted below:

Caption: General synthetic workflow for Fmoc-(1R,2R)-ACPC.

Key Physicochemical and Spectroscopic Data

The successful synthesis and purification of (1R,2R)-ACPC and its derivatives can be confirmed through various analytical techniques. Below is a summary of key data for the unprotected amino acid and its Fmoc-protected form.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | 1H NMR (D2O, 400 MHz) δ (ppm) | 13C NMR (D2O, 100 MHz) δ (ppm) |

| (1R,2R)-ACPC | C6H11NO2 | 129.16 | - | - | 3.88 (q, 1H), 2.90-2.97 (m, 1H), 2.13-2.23 (m, 2H), 1.66-1.91 (m, 4H)[5][6] | 177.1, 53.9, 48.2, 30.4, 28.6, 22.7[5][6] |

| Fmoc-(1R,2R)-ACPC | C21H21NO4 | 351.40 | 134-137 | -31 (c 1.0, CHCl3)[6] | - | - |

Conformational Properties of (1R,2R)-ACPC Containing Peptides

A significant body of research has demonstrated that oligomers of trans-2-aminocyclopentanecarboxylic acid, including the (1R,2R)-enantiomer, adopt a stable 12-helical secondary structure.[1][2] This conformation is characterized by a series of 12-membered hydrogen-bonded rings, where the carbonyl oxygen of residue 'i' forms a hydrogen bond with the amide proton of residue 'i+3'.

The formation of this well-defined helix is a cooperative process, with the stability of the helix increasing with the length of the oligomer.[1] This predictable folding behavior is a key advantage in the design of peptidomimetics, as it allows for the precise positioning of side chains for interaction with biological targets.

Caption: Hydrogen bonding pattern in a 12-helix.

Application in Drug Discovery: Morphiceptin Analogs

A compelling example of the utility of (1R,2R)-ACPC in drug discovery is its use as a proline mimetic in analogs of morphiceptin.[3][4] Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is an opioid peptide with high selectivity for the μ-opioid receptor. By replacing the proline at position two with the four different stereoisomers of ACPC, researchers have been able to probe the structure-activity relationship of this important peptide.

The biological activities of these morphiceptin analogs demonstrate the profound impact of stereochemistry on receptor binding.

| Morphiceptin Analog (Tyr-X-Phe-Pro-NH2) | X-residue | μ-Receptor Activity | δ-Receptor Activity |

| Analog 1 | (R,S)-β-Ac5c | Active | Active |

| Analog 2 | (S,R)-β-Ac5c | Minimal Activity | Inactive |

| Analog 3 | (S,S)-β-Ac5c | Minimal Activity | Inactive |

| Analog 4 | (R,R)-β-Ac5c | Minimal Activity | Inactive |

| (Data sourced from Mierke et al., 1990)[3][4] |

These findings highlight that only the analog containing the (R,S)-cis-ACPC residue retains significant activity at both the μ- and δ-opioid receptors, with a slight preference for the μ-receptor.[3][4] This underscores the importance of precise conformational control in designing peptidomimetics with desired biological profiles.

The interaction of these analogs with opioid receptors involves a complex signaling cascade. A simplified representation of the G-protein coupled receptor (GPCR) signaling pathway initiated by opioid receptor activation is shown below.

Caption: Simplified opioid receptor signaling.

Experimental Protocols

General Procedure for Peptide Coupling

The incorporation of Fmoc-(1R,2R)-ACPC into a peptide sequence can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. A representative procedure for coupling is as follows:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling: In a separate vessel, pre-activate Fmoc-(1R,2R)-ACPC with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin.

-

Reaction: Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature with agitation.

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the solid support and deprotected.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described above.

-

Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a powerful and versatile building block for the design and synthesis of peptidomimetics. Its ability to induce stable, predictable secondary structures, coupled with its synthetic accessibility, makes it an invaluable tool for medicinal chemists and drug discovery professionals. The successful application of (1R,2R)-ACPC in modulating the biological activity of opioid peptides serves as a testament to its potential in creating novel therapeutics with enhanced properties. As our understanding of the conformational intricacies of peptidomimetics continues to grow, the importance of constrained building blocks like (1R,2R)-ACPC is set to expand, opening new avenues for the development of next-generation peptide-based drugs.

References

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 3. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Architectural Backbone: (1R,2R)-2-Aminocyclopentanecarboxylic Acid in Peptide Foldamer Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Foldamers, synthetic oligomers that mimic the structural and functional complexity of biopolymers, represent a frontier in materials science and medicinal chemistry. Within this field, β-amino acids with cyclic constraints have emerged as powerful building blocks for creating highly stable and predictable secondary structures. This technical guide focuses on the pivotal role of a specific stereoisomer, (1R,2R)-trans-2-aminocyclopentanecarboxylic acid ((1R,2R)-ACPC), in peptide foldamer chemistry. We will explore its unique conformational pre-organization, its role in directing the formation of the unprecedented "12-helix," detail the experimental protocols for synthesis and characterization, and present its application in developing potent inhibitors of protein-protein interactions.

Introduction: The Rise of Foldamers and Constrained Residues

The functions of natural proteins are dictated by their ability to fold into precise three-dimensional structures, such as α-helices and β-sheets. The field of foldamers seeks to create non-natural oligomers with a similar propensity to adopt well-defined conformations.[1] These structures offer significant advantages over traditional peptides, including enhanced stability against proteolytic degradation, a critical hurdle in drug development.[2]

The introduction of conformational constraints into the oligomer backbone is a key strategy for achieving predictable folding. Cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), have proven to be exceptional building blocks due to their rigidified structures.[1] The stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring—either cis or trans—profoundly influences the resulting secondary structure. While cis-ACPC isomers tend to promote extended, sheet-like structures, the trans isomers are potent inducers of helical folds.[3] This guide specifically examines the (1R,2R) stereoisomer, a trans-ACPC variant that reliably directs the formation of a novel and stable helical motif.

The 12-Helix: A Canonical Structure Directed by (1R,2R)-ACPC

Homooligomers of (1R,2R)-ACPC adopt a remarkably stable and predictable right-handed helical conformation known as the 12-helix .[4] This structure is fundamentally different from the helices found in natural proteins.

The defining feature of the 12-helix is a repeating network of C=O(i)···H-N(i+3) hydrogen bonds. This means the carbonyl oxygen of a given residue (i) forms a hydrogen bond with the amide proton of the residue three positions further down the C-terminus (i+3). This interaction creates a 12-membered ring, from which the helix derives its name.[4] This contrasts with the canonical α-helix, which is defined by i→i+4 H-bonds (13-membered rings), and the 3₁₀-helix, which has i→i+3 H-bonds but forms a 10-membered ring.

The rigid cyclopentane backbone of each (1R,2R)-ACPC residue pre-organizes the peptide backbone, minimizing the entropic penalty of folding and promoting a highly cooperative formation of the helical structure.[4] This high conformational stability makes the 12-helix an excellent scaffold for presenting functional side chains in a precise spatial arrangement, a crucial requirement for designing molecules that can interact with biological targets.

Structural and Helical Parameters

The 12-helix formed by (1R,2R)-ACPC oligomers has been extensively characterized by X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy.[4] These studies have provided detailed quantitative data on its structure.

| Parameter | Value / Description | Source(s) |

| Handedness | Right-handed (for the (1R,2R) stereoisomer) | [4] |

| Hydrogen Bonding | C=O(i)···H-N(i+3) | [4] |

| Residues per Turn | ~2.5 | [1] |

| Pitch (Rise per Turn) | 5.4 Å | [4] |

| CD Spectra (in MeOH) | Maximum at ~207 nm, Minimum at ~222 nm | [1][4] |

Table 1: Key structural parameters of the (1R,2R)-ACPC 12-helix.

| Torsion Angle | Residue 2 | Residue 3 | Residue 4 | Residue 5 | Residue 6 | Residue 7 |

| φ (phi) | -86.8 | -94.4 | -95.2 | -96.1 | -97.1 | -94.4 |

| θ (theta) | -99.7 | -100.9 | -101.4 | -100.2 | -98.8 | -99.8 |

| ψ (psi) | 94.0 | 94.0 | 95.2 | 97.0 | 95.9 | 95.7 |

Table 2: Representative backbone torsion angles (in degrees) for a right-handed 12-helix. The values are derived from a closely related crystal structure and are virtually identical to those of a canonical (1R,2R)-ACPC oligomer. Data adapted from crystallographic analysis of a related foldamer.[4]

Experimental Protocols

The integration of (1R,2R)-ACPC into peptide chains is compatible with standard synthetic methodologies, particularly Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis: Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing Fmoc-(1R,2R)-ACPC-OH.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids, including Fmoc-(1R,2R)-ACPC-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU/HOBt or HATU

-

Activator base: N,N-Diisopropylethylamine (DIEA)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Initial Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and repeat once for 5 minutes.

-

Washing: Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours. For the sterically hindered (1R,2R)-ACPC, a double coupling may be required.

-

-

Washing: Wash the resin as in step 3.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Structural Characterization

Circular Dichroism (CD) Spectroscopy:

-

Purpose: To confirm the presence and stability of the 12-helical secondary structure in solution.

-

Protocol:

-

Dissolve the purified peptide in a suitable solvent (e.g., methanol or water) to a final concentration of 0.1-0.2 mg/mL.

-

Use a quartz cuvette with a 1 mm path length.

-

Acquire spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C).

-

Record the average of 3-5 scans.

-

A characteristic spectrum for the (1R,2R)-ACPC 12-helix will show a positive Cotton effect (maximum) around 207 nm and a negative Cotton effect (minimum) around 222 nm.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the three-dimensional structure and confirm the i→i+3 hydrogen bonding pattern.

-

Protocol:

-

Dissolve the peptide in a deuterated solvent (e.g., CD₃OH or 9:1 H₂O:D₂O).

-

Acquire a suite of 2D NMR spectra, including TOCSY (for assigning spin systems of individual residues), NOESY/ROESY (for identifying through-space proton proximities), and COSY.

-

The key diagnostic for a 12-helix is the presence of strong NOE cross-peaks between a backbone amide proton (NH) and protons on the preceding third residue (i.e., NH(i) to protons on residue i-3), which confirms the helical turn.[1]

-

Application in Drug Development: Inhibiting Protein-Protein Interactions

The ability to create stable, predictable helical scaffolds makes (1R,2R)-ACPC-based foldamers ideal candidates for mimicking α-helical domains involved in protein-protein interactions (PPIs). Many disease-related PPIs are mediated by one protein presenting an α-helix into a groove on its binding partner. A foldamer designed to replicate the spatial presentation of key "hot-spot" residues on that α-helix can act as a potent and specific inhibitor.

A compelling example is the development of foldamer-based inhibitors for the entry of the SARS-CoV-2 virus into human cells. This process is initiated by the binding of the viral Spike (S) protein to the human angiotensin-converting enzyme 2 (hACE2) receptor.

Researchers designed helical α/β-peptides incorporating (1R,2R)-ACPC residues to mimic the α-helical region of hACE2 that binds to the S protein. The (1R,2R)-ACPC units served to rigidify the peptide in the desired helical conformation. Through several rounds of optimization, an 18-amino-acid foldamer was discovered that binds to the S protein with high affinity and effectively blocks the S protein-hACE2 interaction.

| Compound/Parameter | Value |

| Binding Affinity (K_d) | 650 nM |

| Inhibition (IC₅₀) | 1.3 µM |

Table 3: Quantitative biological activity of an optimized (1R,2R)-ACPC-containing foldamer against the SARS-CoV-2 S protein.

Conclusion and Future Outlook

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a cornerstone building block in modern foldamer chemistry. Its rigid cyclopentane ring and specific trans stereochemistry provide a powerful tool for directing peptide backbones into a stable, well-defined 12-helical conformation. The compatibility of (1R,2R)-ACPC with standard peptide synthesis makes it an accessible and versatile component for constructing complex molecular architectures. As demonstrated by the successful development of potent inhibitors for the SARS-CoV-2 virus, foldamers built with this residue offer a promising avenue for targeting challenging disease-related PPIs. Future research will likely expand the functional diversity that can be incorporated into 12-helical scaffolds, leading to new classes of therapeutics, catalysts, and advanced materials.

References

- 1. Characterization of Biomolecular Helices and Their Complementarity Using Geometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

An In-depth Guide to the Integration of Cyclic β-Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among these, cyclic β-amino acids have emerged as exceptionally powerful tools for conferring specific, predictable, and stable three-dimensional structures upon peptides. Their inherent conformational rigidity and resistance to enzymatic degradation address the primary limitations of native peptide therapeutics, namely proteolytic instability and excessive flexibility. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of cyclic β-amino acids in advanced peptide design.

Introduction to Cyclic β-Amino Acids

β-amino acids possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. When this backbone is further constrained into a cyclic structure (e.g., cyclobutane, cyclopentane, cyclohexane), the resulting monomer imposes significant and predictable local conformational constraints on the peptide chain. This pre-organization is crucial for designing peptides with high affinity and selectivity for biological targets.[1]

The primary advantages of incorporating cyclic β-amino acids include:

-

Enhanced Proteolytic Stability: The altered backbone geometry and steric hindrance provided by the cyclic structure protect the peptide from degradation by exopeptidases and endopeptidases.[2][3]

-

Conformational Rigidity: The cyclic nature severely restricts the rotational freedom of backbone dihedral angles, leading to well-defined and stable secondary structures such as helices, turns, and sheets, even in short sequences.[1][2][4]

-

Structural Diversity: A wide variety of ring sizes (from four- to six-membered rings and larger), stereochemistries (cis/trans), and substitution patterns can be synthesized, allowing for fine-tuning of the peptide's three-dimensional shape.[4][5]

-

Improved Bioactivity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced, often leading to enhanced binding affinity and biological activity.[6]

Synthesis and Peptide Incorporation

The journey from a linear, flexible peptide to a structured, cyclic analogue involves two key stages: the synthesis of the cyclic β-amino acid monomer and its subsequent incorporation and cyclization within a peptide sequence.

Monomer Synthesis

The preparation of enantiomerically pure cyclic β-amino acids is a non-trivial synthetic challenge. Common strategies often start from readily available chiral precursors or employ asymmetric catalysis. For instance, trihydroxylated cyclohexane β-amino acids have been successfully synthesized from (−)-shikimic acid.[2] These synthetic routes must be designed to control the relative stereochemistry (cis or trans) of the amino and carboxyl groups on the ring, as this dictates the resulting peptide conformation.[5]

Peptide Synthesis and Cyclization

Once the protected cyclic β-amino acid is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[7][8] The linear peptide precursor is assembled, and subsequent cyclization is performed.

Cyclization Strategies:

-

Head-to-Tail: An amide bond is formed between the N-terminal amino group and the C-terminal carboxyl group. This is typically performed in solution under high-dilution conditions to favor intramolecular over intermolecular reactions.[7][9][10]

-

Side-Chain-to-Side-Chain: A bond is formed between the side chains of two residues, such as the formation of a disulfide bridge between two cysteines or an amide bond between the side chains of Lys and Asp/Glu.[10]

-

Backbone-to-Side-Chain: The N- or C-terminus is linked to a reactive amino acid side chain.

The choice of cyclization strategy depends on the desired topology and the location of the bioactive functional groups.[7]

Conformational Control and Structural Impact

Cyclic β-amino acids are potent inducers of secondary structure.[2] The specific structure adopted depends on the ring size and stereochemistry of the incorporated monomer.

-

Helices: Homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to form robust 14-helices, which are characterized by 14-membered hydrogen-bonded rings.[2][11] trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) oligomers, in contrast, tend to form 12-helices.[2]

-

Turns and Sheets: When interspersed with α-amino acids or other β-amino acids, cyclic residues can induce well-defined β-turn and hairpin (pleated sheet) structures.[11][12] The relative cis or trans configuration of the substituents on the cycloalkane ring is a primary determinant of the folding pattern.[5]

The following workflow illustrates the general process of designing and validating a peptide containing a cyclic β-amino acid.

Caption: Experimental workflow for cyclic β-amino acid peptide design.

Quantitative Data on Structural and Biological Properties

The inclusion of cyclic β-amino acids has a quantifiable impact on peptide structure and function. The tables below summarize representative data from the literature.

Table 1: Impact of Cyclic β-Amino Acids on Peptide Secondary Structure

| Cyclic β-Amino Acid Residue | Host Peptide Context | Dominant Secondary Structure | Key Conformational Features | Reference |

| trans-2-Aminocyclohexanecarboxylic Acid (ACHC) | Homooligomer | 14-Helix | 14-membered H-bonded rings, robust and stable helical fold | [2] |

| trans-2-Aminocyclopentanecarboxylic Acid (ACPC) | Homooligomer | 12-Helix | 12-membered H-bonded rings | [2] |

| (1R,2S)-2-Aminocyclobutane-1-carboxylic Acid | Alternating with γ-amino-L-proline | Folded Structure (Turn-like) | Intramolecular hydrogen bonding | [5] |

| (1S,2S)-2-Aminocyclobutane-1-carboxylic Acid | Alternating with γ-amino-L-proline | Extended/Strand-like Structure | Lacks stable intramolecular hydrogen bonds | [5] |

Table 2: Comparative Biological Properties of Peptides

| Peptide Inhibitor Variant | Target | Modification | IC₅₀ (nM) | Half-life in Human Serum (h) | Reference |

| Peptide 1 (Linear α-peptide) | SARS-CoV-2 Main Protease | None (Control) | 230 | < 0.1 | [13] |

| Peptide 2 (Cyclic α-peptide) | SARS-CoV-2 Main Protease | Thioether cyclization | 2.3 | 0.3 | [13] |

| Peptide 3 (Cyclic α,β-peptide) | SARS-CoV-2 Main Protease | Thioether cyclization + cβAA¹ | 4.1 | 2.7 | [13] |

| Peptide 4 (Cyclic α,β-peptide) | SARS-CoV-2 Main Protease | Thioether cyclization + cβAA² + D-Ala | 1.8 | 23.0 | [13] |

¹cβAA = Cyclic β²,³-amino acid. Data demonstrates a significant increase in serum stability upon incorporation of cyclic β-amino acids with minimal impact on inhibitory activity.

The logical flow from incorporating these constrained monomers to achieving improved therapeutic properties is outlined below.

Caption: Logic diagram of cyclic β-amino acid benefits.

Key Experimental Protocols

Accurate structural characterization is paramount in peptide design. NMR spectroscopy and Molecular Dynamics (MD) simulations are the primary tools for elucidating the three-dimensional structure and dynamic behavior of these molecules.

Protocol: 2D NMR for Solution Structure Determination

-

Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CD₃OH, DMSO-d₆, or 90% H₂O/10% D₂O). The choice of solvent can significantly influence peptide conformation.

-

Data Acquisition: Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥600 MHz).

-

TOCSY (Total Correlation Spectroscopy): Used to identify coupled proton spin systems within each amino acid residue. Acquire with mixing times of 60-80 ms.

-

COSY (Correlation Spectroscopy): Provides information on protons that are scalar-coupled (typically through 2-3 bonds).

-

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Acquire with mixing times of 200-400 ms.

-

-

Resonance Assignment: Use the TOCSY and COSY spectra to trace the connectivity of protons within each residue. Use the ROESY/NOESY spectra to link adjacent residues through sequential NOEs (e.g., Hα(i) to HN(i+1)).

-

Restraint Generation: Quantify the intensities of ROESY/NOESY cross-peaks to generate a list of upper-limit distance restraints.

-

Structure Calculation: Use software such as CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that are consistent with the experimental distance restraints.

-

Analysis: Analyze the resulting ensemble of structures to determine the dominant conformation, hydrogen bonding patterns, and overall fold.

Protocol: Molecular Dynamics (MD) Simulations

-

System Setup: Build the initial 3D structure of the peptide. Place the peptide in a simulation box of an appropriate explicit solvent (e.g., TIP3P water) and add counter-ions to neutralize the system.

-

Force Field Selection: Choose a suitable force field, such as AMBER, CHARMM, or GROMOS. Parameters for non-standard cyclic β-amino acids may need to be generated.[14]

-

Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure under NVT (constant volume) and then NPT (constant pressure) ensembles. This typically involves restraining the peptide atoms initially and then gradually releasing the restraints.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100-1000 ns) to adequately sample the conformational space of the peptide. Enhanced sampling techniques like metadynamics or replica-exchange MD may be necessary for complex systems.

-

Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, secondary structure elements, hydrogen bond dynamics, and to calculate thermodynamic properties.

Application in Targeting Protein-Protein Interactions

A major goal in drug discovery is the inhibition of disease-relevant protein-protein interactions (PPIs). These interactions often involve large, flat interfaces that are difficult to target with traditional small molecules. Cyclic peptides, with their larger surface area and constrained conformations, are ideal for this purpose.[3][6] The diagram below illustrates a common signaling pathway where a designed cyclic peptide could act as an inhibitor.

Caption: Inhibition of a PPI signaling pathway.

Conclusion and Future Outlook

Cyclic β-amino acids are invaluable building blocks in peptide science. They provide a robust strategy for overcoming the inherent weaknesses of natural peptides, enabling the design of highly stable, potent, and specific molecules. The ability to control peptide conformation with atomic-level precision opens up new avenues for developing novel therapeutics against a wide range of challenging targets, including intracellular PPIs.[3]

Future advancements in this field will likely focus on the development of novel and more diverse cyclic β-amino acid scaffolds, improved computational methods for predicting peptide structure and dynamics, and the integration of these constrained residues into more complex architectures for applications in both medicine and nanotechnology.

References

- 1. intavispeptides.com [intavispeptides.com]

- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 6. Cyclic Peptides in Drug Discovery - Custom Synthesis - Creative Peptides [creative-peptides.com]

- 7. Cyclic Peptide Design Overview - Creative Peptides [creative-peptides.com]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. jpt.com [jpt.com]

- 11. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational design of cyclic peptides - Enlighten Theses [theses.gla.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained cyclic β-amino acid that has emerged as a valuable scaffold in medicinal chemistry. Its rigid cyclopentane ring system imparts unique structural properties to molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of (1R,2R)-ACPC derivatives, with a focus on their application in modern drug discovery. The versatility of this core structure has led to the development of compounds targeting a range of diseases, including inflammatory conditions, neurological disorders, and cancer.[1][2]

Synthesis of the (1R,2R)-2-Aminocyclopentanecarboxylic Acid Core

The asymmetric synthesis of the (1R,2R)-ACPC core is a critical step in the development of its derivatives. One common and scalable approach involves the reductive amination of a β-keto ester, followed by stereoselective crystallization and subsequent chemical transformations. Protecting group strategies, such as the use of fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), are widely employed to facilitate the incorporation of the ACPC moiety into larger molecules, particularly in peptide synthesis.[2][3]

Representative Synthetic Scheme:

A general synthetic workflow for obtaining Fmoc-protected (1R,2R)-ACPC is outlined below. This multi-step process typically involves the formation of an enamine from a cyclopentanone precursor, followed by reduction, resolution of stereoisomers, and finally, protection of the amino group.

References

- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 2. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 Inflammasome Targeting Offers a Novel Therapeutic Paradigm for Sepsis-Induced Myocardial Injury | CoLab [colab.ws]

Application Notes and Protocols for Incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic Acid (trans-ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in peptide chemistry. Its incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, and enhance resistance to proteolytic degradation, making it a valuable building block for the design of peptidomimetics and novel therapeutic agents. This document provides detailed protocols for the synthesis of Fmoc-protected (1R,2R)-trans-ACPC and its subsequent incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The incorporation of β-amino acids like trans-ACPC can be challenging due to steric hindrance. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. While specific comparative data for (1R,2R)-trans-ACPC is limited, the following table summarizes the performance of common coupling reagents for sterically hindered amino acids in general.

| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |

| HATU | Aminium/Uronium Salt | Very High | Fast reaction times, low racemization, highly effective for hindered couplings.[1] | More expensive, potential for side reactions (guanidinylation) if used in excess. |

| HBTU | Aminium/Uronium Salt | High | Good efficiency, widely used. | Less reactive than HATU, can be less effective for very difficult couplings.[1] |

| HCTU | Aminium/Uronium Salt | Very High | Similar reactivity to HATU, often more affordable.[2] | Can be less stable than HATU. |

| PyBOP | Phosphonium Salt | High | Avoids guanidinylation side reactions, good for fragment coupling. | Byproducts can be difficult to remove. |

| COMU | Aminium/Uronium Salt | Very High | High reactivity, safer (non-explosive byproducts), good solubility. | Can have limited stability in solution. |

| DIC/HOBt | Carbodiimide/Additive | Medium | Cost-effective. | Slower reaction times, less effective for sterically hindered residues, potential for racemization. |

Representative Yields

The following table provides representative yields for key steps in the process of preparing and incorporating (1R,2R)-trans-ACPC.

| Process | Step | Reported Yield | Reference |

| Building Block Synthesis | Scalable synthesis of Fmoc-(1S,2S)-trans-ACPC (enantiomer) | 34% (over 6 steps) | [3] |

| Building Block Synthesis | Fmoc protection of (1R,2S)-cis-ACPC | 85% | [4] |

| Peptide Synthesis | SPPS of linear peptide precursor for a cyclic peptide using PyBOP | 55% (crude) | [5] |

| Peptide Synthesis | SPPS of LYRAG-Nbz using HBTU/HOBt | 36% (after purification) | [6] |

| Peptide Synthesis | Solution-phase cyclization of a linear peptide using HATU | 22% | [5] |

Experimental Protocols

Protocol 1: Scalable Synthesis of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from a scalable synthesis of all four stereoisomers of Fmoc-ACPC and outlines the key steps for obtaining the desired (1R,2R) isomer.[3][4]

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

(R)-α-phenylethylamine

-

Toluene

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrobromic acid (HBr) in acetic acid

-

Palladium on activated carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Potassium bicarbonate (KHCO₃)

-

Acetonitrile (MeCN)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reductive Amination: Dissolve ethyl 2-oxocyclopentanecarboxylate and (R)-α-phenylethylamine in toluene. Heat the mixture to facilitate the formation of the enamine and remove water azeotropically. Cool the reaction mixture and perform a reduction using NaBH₄ in methanol to yield the amino ester.

-

Diastereomeric Salt Formation and Separation: Treat the crude amino ester with HBr in acetic acid to form the hydrobromide salt. The diastereomers can be separated by fractional crystallization.

-

Hydrogenolysis: Dissolve the desired diastereomeric salt in methanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere at 45°C until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the solution to obtain the debenzylated amino acid ester.

-

Hydrolysis: Heat the amino acid ester in 10% HCl to hydrolyze the ester and yield (1R,2R)-2-aminocyclopentanecarboxylic acid hydrochloride.

-

Fmoc Protection: Dissolve the amino acid hydrochloride in a mixture of water and acetonitrile. Add KHCO₃ portion-wise, followed by Fmoc-OSu. Stir the reaction at room temperature for 24 hours.

-

Work-up and Purification: Acidify the reaction mixture with HCl to precipitate the Fmoc-protected amino acid. Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Protocol 2: Incorporation of Fmoc-(1R,2R)-trans-ACPC into Peptides via SPPS

This protocol outlines a general procedure for manual solid-phase peptide synthesis using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-(1R,2R)-trans-ACPC)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.[3]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the sterically hindered Fmoc-(1R,2R)-trans-ACPC, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualization

Caption: Workflow for the synthesis of Fmoc-(1R,2R)-trans-ACPC and its incorporation into peptides via SPPS.

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

References

- 1. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications | MDPI [mdpi.com]

- 6. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid

Introduction

Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid is a non-proteinogenic amino acid analog that serves as a crucial building block in modern peptide chemistry. Its rigid cyclopentane backbone introduces significant conformational constraints into peptide structures. This unique characteristic is highly valued in drug discovery and development, as it can lead to peptides with enhanced biological activity, improved stability against proteolysis, and increased receptor selectivity.[1] This building block is particularly useful in the design of peptidomimetics and cyclic peptides.[1][2]

The synthesis of peptides incorporating this amino acid is readily achieved using the well-established Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. The Fmoc group provides temporary protection for the α-amino group and is selectively removed under mild basic conditions, which are compatible with most acid-labile side-chain protecting groups.[][4] This orthogonal protection strategy is a cornerstone of modern peptide synthesis, allowing for the efficient and high-purity assembly of complex peptide chains.[][5]